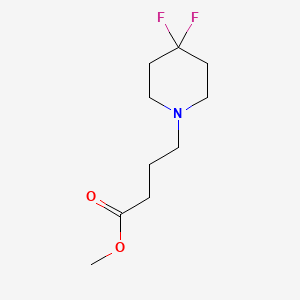

4-(4,4-Difluoro-piperidin-1-yl)-butyric acid methyl ester

Description

Properties

IUPAC Name |

methyl 4-(4,4-difluoropiperidin-1-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO2/c1-15-9(14)3-2-6-13-7-4-10(11,12)5-8-13/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSSVDMFZXLYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of the Carboxylic Acid Precursor

The starting point for synthesizing 4-(4,4-Difluoro-piperidin-1-yl)-butyric acid methyl ester typically involves converting the corresponding carboxylic acid into its methyl ester. This is achieved by introducing a methyl group (P2 = methyl) to the carboxylic acid moiety under catalysis.

- Reaction Conditions:

- Solvents: tert-Butanol (t-BuOH) or tetrahydrofuran (THF)

- Catalyst: 4-Dimethylaminopyridine (DMAP) in catalytic amounts (0.5 mol% to 30 mol%)

- Temperature: Room temperature to about 40 °C

- Reagents: Methylating agents such as methyl iodide or methyl triflate can be used to introduce the methyl ester group.

This esterification step yields the methyl ester intermediate necessary for further functionalization.

Selective Reduction of Ester to Primary Alcohol (Optional Intermediate Step)

In some synthetic routes, the methyl ester group is selectively reduced to the corresponding primary alcohol to allow further functionalization or protection.

- Reagents and Conditions:

- Sodium borohydride (NaBH4) is used as the reducing agent.

- Solvents: Methanol or ethanol.

- Temperature control is critical, usually maintaining below 30 °C to prevent side reactions.

This step yields the hydroxy derivative, which can be further manipulated to introduce amine groups or other functionalities.

Amide Formation via Activated Ester Intermediate

An alternative preparation involves converting the carboxylic acid into an activated ester intermediate, which then reacts with a secondary amine to form an amide.

- Key Steps:

- Conversion of the acid to an activated ester using reagents such as isobutyl chloroformate (i-BuOCOCl) in the presence of a base like N-methylmorpholine (NMM).

- Reaction with secondary amines such as benzylamine, diallylamine, or allylamine to form the amide.

- Subsequent reduction of the amide to a tertiary amine using hydrogenation or other reducing agents.

Debenzylation or Deallylation to Obtain the Final Amine Compound

The tertiary amine intermediate undergoes debenzylation or deallylation to yield the final 4-(4,4-Difluoro-piperidin-1-yl)-butyric acid methyl ester.

- Conditions:

- Catalytic hydrogenation using palladium, nickel chloride, platinum oxide, or palladium hydroxide catalysts.

- Mild acidic or neutral conditions to avoid degradation.

This final step completes the synthesis by removing protecting groups and furnishing the target compound ready for pharmaceutical applications.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Key Outcome |

|---|---|---|---|

| 1 | Esterification | Methylating agent, DMAP catalyst, t-BuOH/THF, 20-40 °C | Conversion of acid to methyl ester |

| 2 | Difluorination | Electrophilic fluorinating agents (e.g., DAST) | Introduction of 4,4-difluoro groups on piperidine |

| 3 | Selective Reduction (optional) | NaBH4, MeOH or EtOH, <30 °C | Reduction of ester to primary alcohol |

| 4 | Amide formation via activated ester | i-BuOCOCl, NMM, secondary amine (e.g., benzylamine) | Formation of amide intermediate |

| 5 | Amide reduction | Hydrogenation with Pd, NiCl2, PtO2 catalysts | Conversion to tertiary amine |

| 6 | Debenzylation/deallylation | Catalytic hydrogenation, mild conditions | Removal of protecting groups, final compound |

Research Findings and Advantages

- The described synthetic routes allow for high optical purity of the final compound, which is crucial for biological activity in pharmaceutical contexts.

- Use of mild conditions and selective reagents minimizes side reactions and degradation.

- The multi-step approach provides flexibility to introduce various substituents on the piperidine ring or side chains, enabling structural optimization.

- Catalytic hydrogenation steps are efficient and scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoro-piperidin-1-yl)-butyric acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(4,4-Difluoro-piperidin-1-yl)-butyric acid methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoro-piperidin-1-yl)-butyric acid methyl ester involves its interaction with specific molecular targets. The fluorine atoms on the piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

The compound’s structural and functional analogs highlight the role of halogenation and ester modifications. Below is a comparative analysis based on substituent effects, reactivity, and applications:

Structural and Functional Analogs

Table 1: Key Properties of Comparable Esters

Substituent Effects on Reactivity and Stability

- Halogen Type: Fluorine: The difluoro-piperidine group in the target compound likely increases lipophilicity and metabolic resistance compared to non-halogenated esters like methyl butyrate. Fluorine’s small size and high electronegativity stabilize adjacent functional groups without steric hindrance . Chlorine/Bromine: Chloro- or bromo-substituted esters (e.g., methyl chloroformate, γ-bromo-γ-butyrolactone) exhibit higher reactivity but may degrade under electrochemical stress. Chlorine’s electron-withdrawing effect enhances SEI formation in batteries, while bromine’s larger size destabilizes interfaces .

- Ester Backbone: Piperidine-containing esters (e.g., the target compound, 4-(4-chlorophenyl)-4-oxobutanoic acid methyl ester) are often used in drug design due to their ability to modulate pharmacokinetics. The difluoro substitution may improve blood-brain barrier penetration compared to chlorophenyl analogs .

Application-Specific Performance

- Battery Electrolytes : Methyl chloroformate outperforms γ-bromo-γ-butyrolactone in Li-ion batteries, suggesting that halogen type and position critically influence electrochemical stability. The target compound’s fluorine substitution might offer similar advantages but requires experimental validation .

- Pharmaceuticals : Piperidine-based esters are common in kinase inhibitors. The difluoro variant could reduce oxidative metabolism compared to chlorophenyl analogs, extending drug half-life .

Biological Activity

4-(4,4-Difluoro-piperidin-1-yl)-butyric acid methyl ester is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-(4,4-Difluoro-piperidin-1-yl)-butyric acid methyl ester is CHFNO. The presence of the difluoropiperidine moiety is significant as it may enhance the compound's pharmacokinetic properties.

Research indicates that compounds with similar structures often interact with various biological targets. For instance, they may inhibit key enzymes involved in metabolic pathways or modulate receptor activities. Specifically, the piperidine ring structure can influence the binding affinity to neurotransmitter receptors or enzymes involved in metabolic processes.

Enzyme Inhibition

One notable mechanism is the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), which plays a critical role in glucose metabolism and is a target for diabetes treatment. Compounds that inhibit DPP-IV can lead to improved glycemic control in diabetic models .

Anticancer Properties

Studies have shown that certain derivatives of butyric acid exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation.

- Case Study : A study involving analogs of butyric acid demonstrated their ability to induce apoptosis in various cancer cell lines through increased levels of reactive oxygen species (ROS) and downregulation of anti-apoptotic proteins .

Neuroprotective Effects

There is emerging evidence that compounds similar to 4-(4,4-Difluoro-piperidin-1-yl)-butyric acid methyl ester may provide neuroprotective benefits. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a significant role.

- Case Study : Research on related compounds has shown that they can protect neuronal cells from oxidative stress-induced damage, potentially through the activation of Nrf2 signaling pathways which regulate antioxidant response .

Pharmacokinetics

Understanding the pharmacokinetics of 4-(4,4-Difluoro-piperidin-1-yl)-butyric acid methyl ester is crucial for evaluating its therapeutic potential. Preliminary data suggest that this compound may exhibit favorable absorption characteristics and a moderate half-life, which are essential for maintaining effective plasma concentrations in clinical settings.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4,4-Difluoro-piperidin-1-yl)-butyric acid methyl ester, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, tert-butyl ester intermediates (common in piperidine derivatives) are often prepared using tert-butoxycarbonyl (Boc) protection strategies, as demonstrated in the synthesis of structurally similar compounds . Optimization involves adjusting reaction temperature, solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Catalytic methods, such as DMAP-mediated esterification, may improve yields. Reaction monitoring via TLC or HPLC is critical .

Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be prioritized?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) in a 65:35 ratio. Adjustments may be required to resolve diastereomers or impurities .

- NMR : Focus on distinguishing fluorine-coupled proton signals (e.g., piperidine ring protons adjacent to CF₂ groups) and methyl ester peaks (δ ~3.6–3.7 ppm). Fluorine-19 NMR can confirm the difluoro substitution pattern .

- Mass Spectrometry : High-resolution MS (HRMS) should verify the molecular ion [M+H]⁺ and fragmentation patterns consistent with ester cleavage .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability testing at 40°C/75% relative humidity and 25°C/60% humidity over 6–12 months. Monitor degradation via HPLC for ester hydrolysis (free acid formation) and piperidine ring oxidation. Use pharmacopeial guidelines for buffer preparation (e.g., pH 4.6 acetate buffer) to simulate physiological conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict reactivity or degradation pathways for this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the ester group and C–F bonds to identify susceptibility to hydrolysis or defluorination.

- Molecular Dynamics (MD) : Simulate interactions with aqueous solvents to predict hydrolysis rates. Tools like COMSOL Multiphysics integrated with AI-driven algorithms (e.g., ICReDD’s reaction path search methods) can optimize experimental conditions .

Q. What factorial design approaches are suitable for optimizing multi-step syntheses involving this compound?

- Methodology : Use a 2³ factorial design to evaluate three variables (e.g., temperature, catalyst loading, solvent ratio). For example:

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragments)?

- Methodology :

- NMR Anomalies : If unexpected splitting occurs, consider dynamic effects (e.g., restricted rotation of the piperidine ring) or diastereomer formation. Variable-temperature NMR can clarify conformational equilibria .

- MS Fragmentation : Compare observed fragments with in silico predictions (e.g., using Mass Frontier software). For example, loss of CO₂ from the methyl ester (Δm/z = -44) is a key diagnostic .

Q. What strategies are effective for impurity profiling, particularly for fluorinated byproducts?

- Methodology :

- Chromatographic Separation : Use a gradient HPLC method with a phenyl-hexyl column to resolve fluorinated impurities. Adjust buffer pH to 4.6–5.0 to enhance retention of acidic byproducts .

- Synthetic Controls : Introduce scavengers (e.g., polymer-bound triphenylphosphine) during synthesis to trap reactive intermediates.

- Structural Elucidation : LC-MS/MS and ¹⁹F NMR are critical for identifying fluorinated impurities like 4,4-difluoropiperidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.